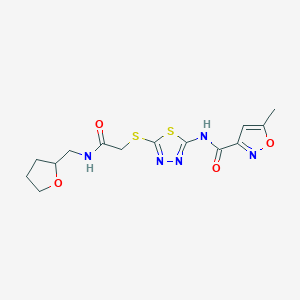

![molecular formula C11H8FNO4S2 B2550263 3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 944893-98-5](/img/structure/B2550263.png)

3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid is a thiophene derivative that is likely to possess a sulfonamide group attached to the thiophene ring. This structure suggests potential biological activity, as sulfonamide-containing compounds are known for their medicinal properties, including antibacterial activity. The presence of a fluorine atom on the phenyl ring could further influence the compound's reactivity and biological interactions due to the electronegative nature of fluorine.

Synthesis Analysis

The synthesis of thiophene derivatives can be complex, involving multiple steps and various reagents. For instance, a method for synthesizing polysubstituted thiophenes involves the use of samarium diiodide to promote coupling reactions of thiophene-2-carboxylate with ketones, leading to diols and subsequently dienes and polysubstituted thiophenes under different conditions . Another approach for synthesizing thiophene derivatives with sulfonamide moieties involves Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions, which is a convenient method for attaching various aryl groups to the thiophene ring .

Molecular Structure Analysis

The molecular structure of 3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid would include a thiophene ring, a sulfonamide group, and a fluorophenyl moiety. The thiophene ring is a five-membered sulfur-containing heterocycle that is known for its stability and electronic properties, which are often exploited in the design of functional materials and pharmaceuticals. The sulfonamide group is a common feature in many drugs and can significantly affect the pharmacological profile of a compound. The fluorine atom on the phenyl ring can modulate the acidity of adjacent functional groups and the overall molecular polarity.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including coupling reactions and substitutions. The Suzuki–Miyaura cross-coupling reaction is particularly relevant for thiophene derivatives with halogen substituents, allowing for the introduction of aryl groups . The presence of a sulfonamide group can also influence the reactivity of the thiophene ring, potentially leading to unique chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid would be influenced by its functional groups. The sulfonamide moiety could contribute to the compound's solubility in water and its ability to form hydrogen bonds, which is important for biological interactions. The fluorine atom could affect the compound's lipophilicity and metabolic stability. The thiophene ring's aromatic character would contribute to the compound's UV absorption properties, which could be relevant for its spectroscopic characterization and potential applications in optoelectronic devices.

Scientific Research Applications

Material Science Applications

In the realm of material science, thiophene derivatives, including compounds structurally related to 3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid, have been widely explored for their significant potential. For instance, the study by Nagaraju et al. (2018) on the crystal structure of a closely related thiophene compound demonstrates its relevance in the development of materials with specific optical and electrical properties. These materials find applications in organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells, showcasing the compound's contribution to advancing renewable energy technologies and electronics (Nagaraju et al., 2018).

Environmental Science

In environmental science, the biotransformation pathways of fluorotelomer thioether amido sulfonate in aqueous film-forming foam (AFFF)-amended microcosms provide insights into the environmental fate of fluorinated compounds. The study by Harding-Marjanovic et al. (2015) elucidates how such compounds are transformed into fluorotelomer sulfonate and perfluorinated carboxylic acids, contributing to our understanding of their persistence and mobility in groundwater and soil at AFFF-impacted sites (Harding-Marjanovic et al., 2015).

Pharmaceutical Applications

From a pharmaceutical perspective, the synthesis of novel Schiff bases using related thiophene derivatives, as investigated by Puthran et al. (2019), highlights the antimicrobial potential of these compounds. Such research paves the way for the development of new therapeutic agents against various bacterial and fungal infections, underscoring the compound's importance in drug discovery and medicinal chemistry (Puthran et al., 2019).

Catalysis and Synthetic Chemistry

The compound's utility extends to catalysis and synthetic chemistry, where its derivatives serve as intermediates in the synthesis of complex organic molecules. For example, Allmendinger's (1991) work on ethyl phenylsulfinyl fluoroacetate demonstrates its role in preparing α-fluoro-α,β-unsaturated carboxylic acid esters, crucial intermediates for fluorine-containing biologically active compounds. This application underscores the compound's versatility in facilitating the synthesis of structurally diverse and pharmacologically relevant molecules (Allmendinger, 1991).

Safety And Hazards

Future Directions

Thiophene derivatives, such as 3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid, have a variety of applications and properties . They are used in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors . In the field of medicine, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the future directions for this compound could involve further exploration of these properties and applications.

properties

IUPAC Name |

3-[(4-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO4S2/c12-7-1-3-8(4-2-7)13-19(16,17)9-5-6-18-10(9)11(14)15/h1-6,13H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKISMOGRQMUSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=C(SC=C2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

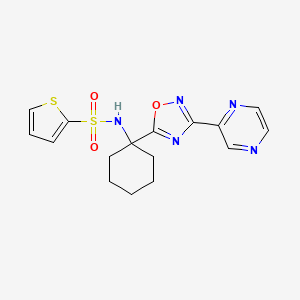

![2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2550180.png)

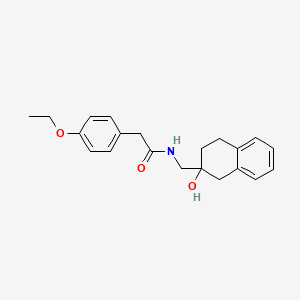

![N-(3-(diethylamino)propyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide hydrochloride](/img/structure/B2550181.png)

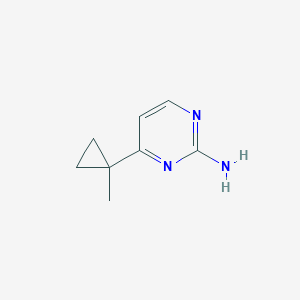

![ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2550182.png)

![N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2550183.png)

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2550184.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8a-[(2S,3R,4S,5S,6R)-5-acetyloxy-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2550188.png)

![2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2550189.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2550198.png)

![6,7-Dimethylbenzo[d]thiazol-2-amine](/img/structure/B2550199.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2550201.png)